6-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a triazolo-pyridazine derivative characterized by a piperazine ring substituted at position 6 with a 2,3-dichlorophenyl sulfonyl group and an ethyl group at position 3 of the triazole ring. This structural configuration confers unique physicochemical and pharmacological properties. Triazolo-pyridazines are widely explored for antimicrobial, anticancer, and anti-inflammatory activities, with substituents critically influencing bioactivity and pharmacokinetics .
Properties
IUPAC Name |
6-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O2S/c1-2-14-20-21-15-6-7-16(22-25(14)15)23-8-10-24(11-9-23)28(26,27)13-5-3-4-12(18)17(13)19/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOALVPRYAVOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds have been found to inhibit c-met kinase, suggesting that this compound may also target kinases or other proteins involved in signal transduction pathways.
Pharmacokinetics
Piperazine, a structural component of this compound, is known to positively modulate the pharmacokinetic properties of drug substances. Therefore, it is possible that this compound has favorable ADME properties that contribute to its bioavailability.
Biological Activity
The compound 6-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.3 g/mol. The structure features a triazolo-pyridazine core linked to a sulfonyl-piperazine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.3 g/mol |
| CAS Number | 1021066-88-5 |
Research indicates that compounds similar to This compound may exhibit significant activity against various biological targets:
- COX-II Inhibition : Compounds in this class have shown potential as selective inhibitors of cyclooxygenase-2 (COX-II), which is involved in inflammatory processes. For instance, related compounds demonstrated IC50 values in the low micromolar range against COX-II, suggesting anti-inflammatory properties .
- Antineoplastic Activity : Some derivatives have been tested for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators .
- Antimicrobial Properties : Certain studies highlight the antimicrobial potential of similar sulfonamide-containing compounds against various pathogens, indicating broad-spectrum activity.
Case Studies and Research Findings
- In Vivo Studies : A study evaluating the efficacy of a related compound demonstrated significant reduction in tumor growth in xenograft models when administered at specific dosages. The compound exhibited an ED50 value comparable to established chemotherapeutics .
- Selectivity and Toxicity : Research has shown that while these compounds can be potent inhibitors of their targets, they also possess varying degrees of selectivity which is crucial for minimizing off-target effects. For example, some derivatives displayed favorable selectivity profiles with lower toxicity in normal cell lines compared to cancerous ones .
Scientific Research Applications
Pharmacological Applications
The primary focus of research on this compound is its potential use in treating various psychiatric and neurological disorders. The structural components suggest that it may influence neurotransmitter systems.
Antipsychotic Activity
Research indicates that compounds with similar structures to 6-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine exhibit antipsychotic properties. These compounds often target dopamine and serotonin receptors, which are crucial in managing schizophrenia and bipolar disorder. For instance:
- Cariprazine , a related compound, is an FDA-approved antipsychotic that demonstrates the therapeutic potential of piperazine derivatives in treating schizophrenia and manic episodes associated with bipolar disorder .
Neuroprotective Effects
Preliminary studies suggest that triazole derivatives can provide neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This property could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease.
Biochemical Applications
The compound's unique structure allows for interactions with various biological targets, making it a candidate for further biochemical studies.
Enzyme Inhibition
Research into enzyme inhibition has shown that piperazine derivatives can effectively inhibit certain enzymes linked to cancer progression. This inhibition could lead to the development of novel anticancer therapies.
Antimicrobial Activity
Some studies have indicated that similar compounds possess antimicrobial properties against various pathogens. The sulfonamide group present in the structure may contribute to this activity by interfering with bacterial folate synthesis.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
Comparison with Similar Compounds
Substituent Effects at Position 3
- 3-Ethyl group (Target Compound) : The ethyl group contributes moderate lipophilicity (logP ~2.8–3.2), balancing solubility and membrane permeability. This contrasts with bulkier aryl groups (e.g., 3-phenyl in ’s compound), which increase logP (~3.5–4.0) but reduce aqueous solubility .
- 3-Trifluoromethyl (Compound 1166810-13-4, ) : The CF₃ group enhances metabolic stability and lipophilicity (logP ~4.1), but may reduce solubility compared to ethyl .
Substituent Effects at Position 6
- 4-((2,3-Dichlorophenyl)sulfonyl)piperazine (Target Compound) : The dichlorophenyl sulfonyl group provides strong electron-withdrawing effects, enhancing receptor binding via π-π stacking and hydrogen bonding. This contrasts with simpler aryl or alkyl groups (e.g., 6-phenyl in ), which show weaker binding but better solubility .
- 4-[4,4-Bis(4-fluorophenyl)butyl]piperazine (Compound 1166810-13-4, ) : Fluorinated aryl groups improve metabolic stability and blood-brain barrier penetration, though increased molecular weight (~550 g/mol) may limit bioavailability compared to the target compound (~480 g/mol) .
- 6-(2,6-Dichlorophenyl) () : Dichloro substitution at position 6 improves antifungal activity (MIC 8–16 µg/mL vs. Candida spp.) but reduces solubility (logS −5.2 vs. −4.8 for the target compound) .
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Substituent Impact on Activity
Research Findings and Implications
- Antimicrobial Activity : Analogs with dichloroaryl groups (e.g., ) exhibit potent antifungal activity, suggesting the target compound’s dichlorophenyl sulfonyl group may confer similar efficacy .
- Solubility Challenges : Piperazine and sulfonyl groups in the target compound may improve aqueous solubility relative to fully aromatic derivatives (e.g., ’s 6-phenyl) but remain less soluble than celecoxib (logS −4.2) .
- Drug-Likeness : The target compound’s molecular weight (<500) and logP (~3.0) align with Lipinski’s rules, contrasting with bulkier analogs (e.g., ) that risk poor bioavailability .
Q & A
Q. How to validate the biological activity of derivatives using in vitro assays?
- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) for target engagement studies. Compare IC₅₀ values with reference inhibitors. For anti-inflammatory activity, measure COX-2 inhibition via ELISA. Always include positive controls (e.g., celecoxib) and validate with dose-response curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
